

# N,N'-Dimethyloxamide: A Versatile C4 Building Block for Organic Synthesis

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## Compound of Interest

Compound Name: *N,N'*-Dimethyloxamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**N,N'-Dimethyloxamide**, a symmetrical diamide derived from oxalic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by two secondary amide groups, allows for a range of chemical transformations, making it a key precursor for the synthesis of various nitrogen-containing compounds, including important heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **N,N'-dimethyloxamide**, with a focus on detailed experimental protocols and its role in the preparation of bioactive molecules.

## Physicochemical and Spectroscopic Properties

**N,N'-Dimethyloxamide** is a white crystalline solid with a melting point in the range of 214-217 °C<sup>[1][2][3][4]</sup>. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of **N,N'-Dimethyloxamide**

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][5]
Molecular Weight	116.12 g/mol	[3][5]
Melting Point	214-217 °C	[1][3][4]
Appearance	White crystalline solid	[1]
CAS Number	615-35-0	[3][5]
InChI Key	IPZCJUOJSODZNK- UHFFFAOYSA-N	[5]
SMILES	CNC(=O)C(=O)NC	[3][5]

Table 2: Spectroscopic Data for **N,N'-Dimethyloxamide**

Spectroscopy Type	Peak Assignments and Data	Reference(s)
<sup>1</sup> H NMR	The <sup>1</sup> H NMR spectrum of N,N'-dimethyloxamide is characterized by two main signals. The chemical shifts can vary slightly depending on the solvent used. In a typical spectrum, the methyl protons (-CH <sub>3</sub> ) appear as a doublet, and the amide protons (-NH) appear as a quartet due to coupling with the methyl protons.	[6][7]
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum shows two distinct signals corresponding to the two types of carbon atoms in the molecule. The carbonyl carbons (C=O) resonate downfield, typically in the range of 160-180 ppm. The methyl carbons (-CH <sub>3</sub> ) appear upfield, generally between 20-30 ppm.	[6][7]
FT-IR (KBr)	The FT-IR spectrum of N,N'-dimethyloxamide displays characteristic absorption bands for the amide functional group. A strong absorption band for the C=O stretching vibration (Amide I band) is typically observed around 1640-1680 cm <sup>-1</sup> . The N-H bending vibration (Amide II band) appears in the region of	[8][9]

1520-1570  $\text{cm}^{-1}$ . A prominent N-H stretching vibration is also observed as a sharp peak around 3300  $\text{cm}^{-1}$ .

Mass Spec (EI)

The electron ionization mass spectrum of N,N'-dimethyloxamide shows a molecular ion peak ( $M^+$ ) at m/z 116. Common fragmentation patterns include the loss of a methyl group ( $-\text{CH}_3$ ) to give a fragment at m/z 101, and cleavage of the C-C bond to produce fragments corresponding to the methylcarbamoyl cation ( $[\text{CH}_3\text{NHCO}]^+$ ) at m/z 58. [5][6]

## Synthesis of N,N'-Dimethyloxamide

A common and straightforward method for the synthesis of **N,N'-dimethyloxamide** involves the reaction of a dialkyl oxalate, such as diethyl oxalate, with a primary amine, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This protocol describes a general procedure for the synthesis of **N,N'-dimethyloxamide**.

Materials:

- Diethyl oxalate
- Methylamine (e.g., 40% solution in water or as a gas)
- Ethanol (or another suitable solvent)
- Round-bottom flask
- Reflux condenser

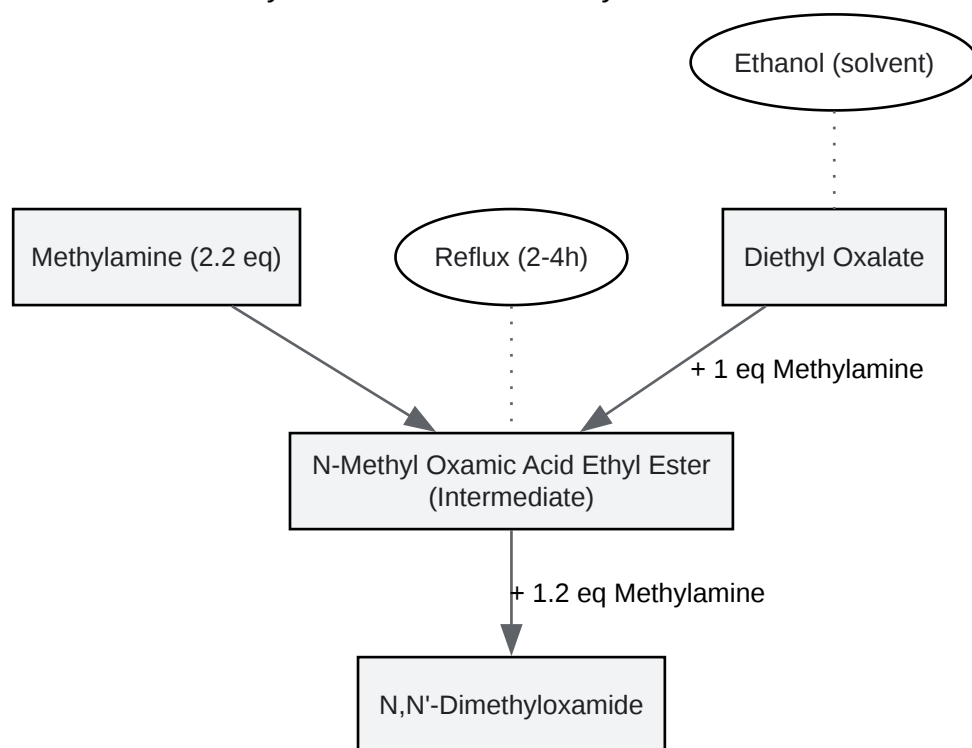
- Magnetic stirrer
- Ice bath
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in ethanol.
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine (at least 2.2 equivalents) to the cooled solution of diethyl oxalate with continuous stirring. If using methylamine gas, it can be bubbled through the solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The **N,N'-dimethyloxamide** product will often precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
- Dry the purified **N,N'-dimethyloxamide** under vacuum.

Expected Yield: High yields are typically obtained with this method.

## Synthesis of N,N'-Dimethyloxamide



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*Synthesis of N,N'-Dimethyloxamide from Diethyl Oxalate.*

## Applications in Organic Synthesis

**N,N'-Dimethyloxamide** serves as a valuable precursor in several important organic transformations, most notably in the synthesis of heterocyclic compounds.

The Wallach synthesis is a classic method for the preparation of imidazoles. In this reaction, **N,N'-dimethyloxamide** is treated with a dehydrating agent, typically phosphorus pentachloride ( $\text{PCl}_5$ ), to form a chlorinated intermediate, which is then reduced to yield N-methylimidazole<sup>[1]</sup> <sup>[5]</sup>.

This protocol outlines the general steps for the Wallach synthesis.

#### Materials:

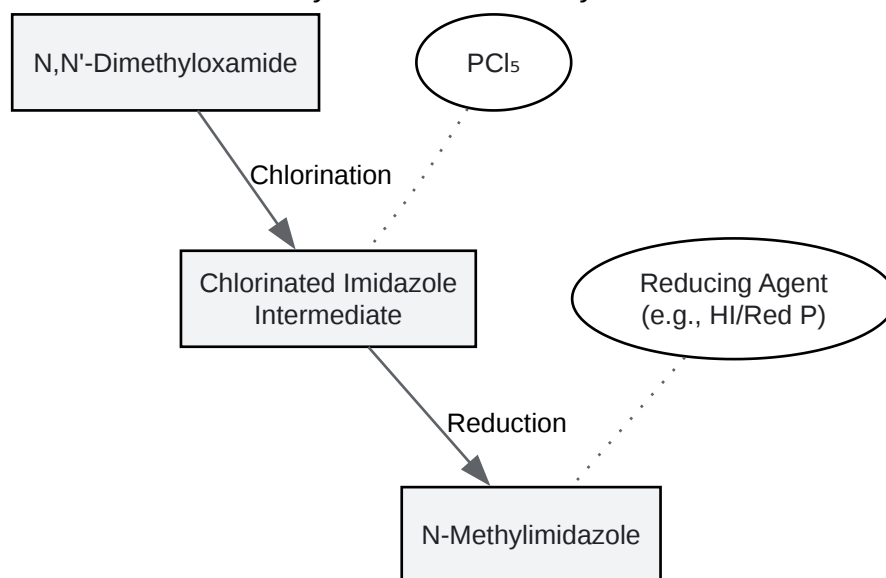
- **N,N'-Dimethyloxamide**
- Phosphorus pentachloride ( $\text{PCl}_5$ )
- Anhydrous, non-polar solvent (e.g., chloroform, dichloromethane)
- Reducing agent (e.g., hydroiodic acid, red phosphorus)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Apparatus for inert atmosphere (optional)

#### Procedure:

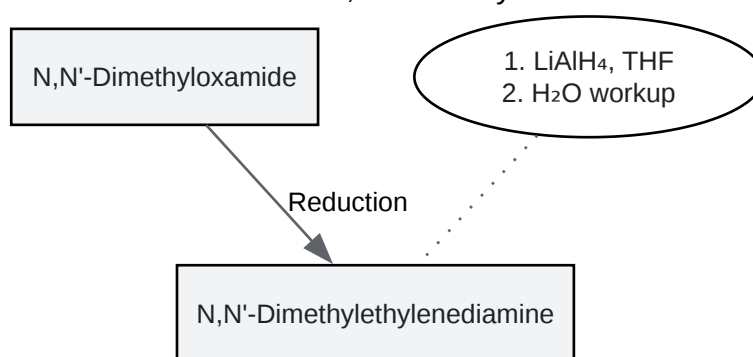
- In a dry round-bottom flask under an inert atmosphere, suspend **N,N'-dimethyloxamide** in an anhydrous solvent.
- Carefully add phosphorus pentachloride portion-wise to the suspension with stirring. The reaction is often exothermic and may require cooling.
- After the addition is complete, heat the reaction mixture to reflux until the reaction is complete (monitor by TLC). This step forms the chlorinated imidazole precursor.
- Cool the reaction mixture and carefully quench any excess  $\text{PCl}_5$ .
- Isolate the crude chlorinated intermediate.
- In a separate reaction vessel, treat the chlorinated intermediate with a suitable reducing agent, such as hydroiodic acid and red phosphorus.
- Heat the reduction mixture to effect the conversion to N-methylimidazole.

- After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate and purify the N-methylimidazole product.

## Wallach Synthesis of N-Methylimidazole

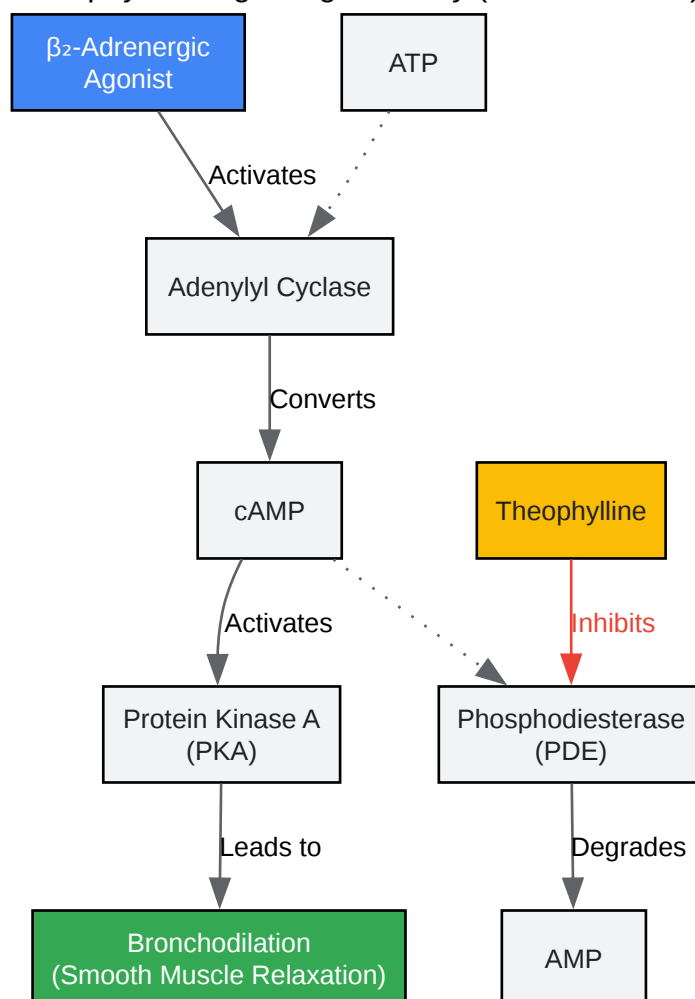


## Reduction of N,N'-Dimethyloxamide





## Theophylline Signaling Pathway (PDE Inhibition)



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## References

- 1. jetir.org [jetir.org]
- 2. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. N,N'-Dimethyloxamide [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. N, N-dimethyl ethanamide on reduction with  $\text{LiAlH}_4$  gives; [infinitylearn.com]
- 9. spectrabase.com [spectrabase.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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